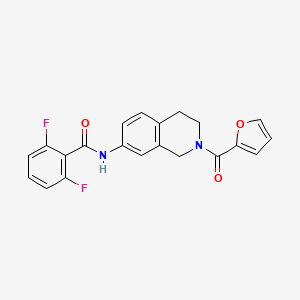
2,6-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H16F2N2O3 and its molecular weight is 382.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,6-Difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS No. 955684-43-2) is a synthetic organic compound that exhibits significant biological activity. This compound features a complex structure that includes a difluorobenzene moiety and a tetrahydroisoquinoline derivative linked to a furan-2-carbonyl group. The unique arrangement of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The molecular formula of this compound is C21H16F2N2O3, with a molecular weight of 382.4 g/mol. Its structural characteristics make it an interesting candidate for various biological evaluations.
| Property | Value |
|---|---|
| CAS Number | 955684-43-2 |
| Molecular Formula | C21H16F2N2O3 |
| Molecular Weight | 382.4 g/mol |
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its potential as an inhibitor for different biological targets.
Antiviral Activity
Research has indicated that compounds with similar structures have shown promise as inhibitors of viral enzymes. For instance, studies on related furan-containing compounds have revealed their ability to inhibit the APOBEC3G enzyme, which plays a role in viral replication. The IC50 values for related compounds suggest that they may exhibit low micromolar potency against viral targets, indicating that this compound may possess similar properties .
Anticancer Potential
The tetrahydroisoquinoline scaffold is known for its anticancer properties. Compounds derived from this scaffold have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary studies suggest that derivatives of this class could induce apoptosis in cancer cells while maintaining low toxicity towards normal cells .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways related to cancer and viral infections.
Case Studies
Several case studies have highlighted the biological activities associated with compounds similar to this compound:
- Inhibition of APOBEC3G : A study demonstrated that furan-containing quinolines exhibited significant inhibitory activity against the APOBEC3G enzyme with IC50 values ranging from 9.8 μM to 50.3 μM .
- Anticancer Activity : In vitro studies on tetrahydroisoquinoline derivatives revealed cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range and favorable selectivity profiles .
特性
IUPAC Name |
2,6-difluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3/c22-16-3-1-4-17(23)19(16)20(26)24-15-7-6-13-8-9-25(12-14(13)11-15)21(27)18-5-2-10-28-18/h1-7,10-11H,8-9,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBNUUKIZINVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














